2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid
Description
Chemical Identity and Structure 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid (CAS RN: 53250-83-2) is a substituted benzoic acid derivative with the molecular formula C₈H₇ClO₄S and a molecular weight of 234.65 g/mol . Its structure features:
- A chloro substituent at the 2-position of the benzene ring.
- A methylsulfonylamino group (-N(SO₂CH₃)CH₃) at the 4-position.
- A carboxylic acid functional group at the 1-position.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZPDRTWYBDKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)O)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Oxidation Methodology (CN102627591B)
Reaction Sequence and Reagents
This method, detailed in Patent CN102627591B, involves three stages:
- Chlorination of 1-Methyl-4-Methylsulfonylbenzene :
- Raw Material : 1-Methyl-4-methylsulfonylbenzene (CAS 7206-21-3).
- Chlorinating Agent : Gaseous chlorine (Cl₂) in dichloromethane (CH₂Cl₂).
- Conditions : 0–5°C for 4–6 hours under nitrogen atmosphere.
- Intermediate : 2-Chloro-4-methylsulfonyltoluene.
Oxidation to Carboxylic Acid :
- Oxidizing Agent : Concentrated nitric acid (HNO₃, 65–68%).
- Catalyst : Iron(III) chloride (FeCl₃, 0.5–1.0 mol%).
- Conditions : Reflux at 80–90°C for 8–12 hours.
Purification :
Table 1: Optimization Parameters for Chlorination-Oxidation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chlorination Temp. | 0–5°C | Prevents side reactions |
| HNO₃ Concentration | 65–68% | Maximizes oxidation efficiency |
| FeCl₃ Loading | 0.5–1.0 mol% | Accelerates reaction without over-oxidation |
| Crystallization pH | 2.5–3.0 | Enhances purity by precipitating impurities |
Mechanistic Insights
The chlorination step proceeds via electrophilic aromatic substitution , where Cl⁺ generated from Cl₂ replaces a hydrogen atom at the ortho position relative to the methylsulfonyl group. Steric hindrance from the methylsulfonyl moiety directs chlorination to the less hindered ortho site. Subsequent oxidation of the methyl group to a carboxylic acid involves nitric acid-mediated radical chain mechanisms , with FeCl₃ catalyzing the formation of nitro intermediates.
Sulfonation-Amination Pathway (CN117263832A)
Synthetic Route
Patent CN117263832A outlines an alternative approach using sulfonation and amination:
- Sulfonation of 2-Chlorobenzoic Acid :
- Sulfonating Agent : Chlorosulfonic acid (ClSO₃H).
- Conditions : 40–50°C for 3–5 hours.
- Intermediate : 4-Sulfo-2-chlorobenzoic acid.
Methylation of Sulfonic Acid Group :
- Methylating Agent : Dimethyl sulfate ((CH₃O)₂SO₂).
- Base : Sodium carbonate (Na₂CO₃).
- Conditions : 60–70°C for 2–4 hours.
Amination and Purification :
Table 2: Comparative Analysis of Sulfonation-Amination Steps
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sulfonation | ClSO₃H | 40–50 | 3–5 | 85 |
| Methylation | (CH₃O)₂SO₂, Na₂CO₃ | 60–70 | 2–4 | 78 |
| Ammoniation | NH₄Cl, EtOH-H₂O | 25–30 | 1–2 | 92 |
Key Challenges and Solutions
Reaction Optimization and Scalability
Catalytic Systems
- FeCl₃ vs. H₂SO₄ : FeCl₃ provides superior catalytic activity in nitric acid oxidations, reducing reaction time by 30% compared to sulfuric acid.
- Solvent Selection : Dichloromethane in chlorination steps enhances solubility of intermediates, while ethanol-water mixtures improve crystallization yields.
Industrial Applications and Modifications
Large-Scale Production
Pharmacological Relevance
Derivatives of 2-chloro-4-[methyl(methylsulfonyl)amino]benzoic acid exhibit VLA-4 antagonism and β3-adrenoceptor agonism , making them candidates for treating asthma and preterm labor. Modifications to the methylsulfonylamino group enhance binding affinity to target proteins.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various methods, with one notable approach involving the catalytic oxidation of 2-chloro-4-methylsulfonyltoluene using nitric acid under controlled conditions. This method emphasizes reducing nitric acid consumption and minimizing environmental impact by recycling by-products like NOx gases during the reaction process .
Table 1: Synthesis Conditions for 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic Acid
| Step | Conditions | Reagents |
|---|---|---|
| 1 | Pressure: 0-3.0 MPa; Temperature: 140-200 °C | 2-chloro-4-methylsulfonyltoluene, nitric acid |
| 2 | Add NaOH to adjust pH to 2 | NaOH solution |
| 3 | Recrystallization | Absolute methanol |
Biological Applications
Research indicates that derivatives of this compound exhibit significant biological activities. For example, studies have shown that related compounds can act as respiratory sensitisers, leading to occupational asthma and other allergic reactions in exposed workers . This highlights the importance of safety measures in environments where these compounds are produced or utilized.
Case Study: Occupational Exposure
In a recent investigation at a chemical factory producing related compounds, nine workers were identified with respiratory symptoms linked to exposure to 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid (BCMBA). The sensitization rate among exposed workers was found to be 8%, with specific inhalation challenges confirming cases of occupational asthma .
Industrial Applications
The compound is also recognized for its role as an intermediate in the synthesis of more complex organic molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in pharmaceutical chemistry and agrochemical formulations.
Table 2: Industrial Uses of this compound
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as an intermediate for drug synthesis |
| Agrochemicals | Potential use in developing herbicides/pesticides |
| Research Chemicals | Serves as a reagent in chemical research |
Mechanism of Action
The mechanism of action of 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfonyl groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences in Activity and Utility
Biological Targets: Acifluorfen and Fomesafen inhibit protoporphyrinogen oxidase, disrupting chlorophyll synthesis in weeds . In contrast, 2-chloro-4-(methylsulfonyl)benzoic acid lacks nitro (-NO₂) and trifluoromethyl (-CF₃) groups critical for herbicidal activity, suggesting divergent targets. Cpd3 and other STAT3 inhibitors () rely on aromatic extensions (e.g., benzodioxin) for binding to signaling proteins, a feature absent in the simpler structure of the target compound .
The methylsulfonyl group in 2-chloro-4-(methylsulfonyl)benzoic acid may similarly restrict CNS bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis likely involves chlorination followed by sulfonylation of benzoic acid, as inferred from methods in . In contrast, herbicides like Acifluorfen require nitro-group introduction and esterification steps .
Stability and Solubility :
- The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., Lactofen) but reduces lipid membrane permeability .
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Sulfonylamino groups are implicated in competitive inhibition of enzymes (e.g., protoporphyrinogen oxidase in plants) through electrostatic interactions with catalytic sites .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -Cl, -SO₂CH₃) increase reactivity toward nucleophilic targets.
- Methylation of sulfonamide (as in the target compound) may reduce metabolic degradation compared to unmethylated analogs.
Biological Activity
2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid, also known as BCMBA (3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid), is a compound that has garnered attention due to its biological activities, particularly in the context of occupational health and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO) , which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and behavior.
- Cell Proliferation : Studies indicate that benzoic acid derivatives can influence cell growth and differentiation through modulation of signaling pathways associated with cell survival and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic potential:
- Absorption : The compound exhibits favorable absorption characteristics, although specific data on its oral bioavailability remains limited. Its solubility and salt formation properties may enhance its pharmacokinetic profile.
- Distribution : The distribution of the compound within tissues is influenced by its interaction with transport proteins. This interaction is essential for achieving effective concentrations at target sites.
- Metabolism and Excretion : The metabolic pathways involving this compound suggest that it may undergo phase I and phase II metabolic reactions, affecting its efficacy and safety profile.
Case Studies
Recent investigations have highlighted the compound's role as a sensitizer in occupational settings:
- A study identified 2-Chloro-4-(methylsulfonyl)benzoic acid as a respiratory sensitizer among factory workers exposed to the substance. Symptoms included occupational asthma, rhinitis, and contact urticaria. The sensitization rate was found to be 8% among exposed workers, with higher rates among those in direct contact with the compound during production .
- Clinical assessments revealed that specific inhalation challenges could provoke respiratory symptoms at very low concentrations (0.03% or 0.3% BCMBA), indicating a significant risk for sensitized individuals .
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid, and how can reaction yields be improved?
The synthesis involves multi-step functionalization of the benzoic acid core. A validated approach includes:
- Chlorination : Introduce chlorine at the 2-position using Cl₂ gas with FeCl₃ as a catalyst under controlled conditions (60–80°C, 12–24 hours) .
- Sulfonylation : React the intermediate with methylsulfonyl chloride in the presence of a base (e.g., NaHCO₃) to install the methylsulfonylamino group at the 4-position. Maintain pH 7–9 to minimize side reactions .
- Yield Optimization : Use excess sulfonating agent (1.5–2.0 equiv.) and monitor reaction progress via TLC or HPLC. Post-synthesis purification via recrystallization (ethanol/water) improves purity to >95% .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- Spectroscopic Characterization :
- Purity Analysis :
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack at the chloro-substituted position. Predict activation energies for reactions with amines or thiols .
- Solvent Effects : Simulate solvation (e.g., water vs. DMSO) to optimize reaction kinetics. Polar aprotic solvents enhance nucleophilicity by stabilizing transition states .
- Retrosynthetic Tools : AI-driven platforms (e.g., Reaxys/Pistachio) suggest alternative precursors, such as 4-amino-2-chlorobenzoic acid derivatives .
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Data Validation : Cross-check with high-purity samples (>99%) synthesized via documented protocols .
- Instrument Calibration : Ensure DSC (Differential Scanning Calorimetry) or capillary melting point apparatus are calibrated against standards (e.g., benzoic acid) .
- Polymorphism Screening : Perform X-ray crystallography to identify polymorphic forms, which may explain variations in thermal properties .
Q. What strategies mitigate byproduct formation during sulfonylation?
- Side Reactions : Competing hydrolysis of methylsulfonyl chloride generates methylsulfonic acid. Minimize by:
- Byproduct Identification : LC-MS or GC-MS to detect sulfonic acid derivatives. Adjust stoichiometry or use scavengers (e.g., polymer-bound amines) .
Methodological Guidance for Data Contradictions
Q. How to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?
- Standardized Assays : Re-test compounds under uniform conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
- Functional Group Mapping : Modify the methylsulfonylamino or chloro groups to isolate contributions to activity .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating this compound’s enzyme inhibition potential?
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays (Promega) to measure inhibition of target kinases (e.g., EGFR, VEGFR) .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 monolayers .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

